molecular formula C14H14S B2370451 Benzyl(m-tolyl)sulfane CAS No. 5023-61-0

Benzyl(m-tolyl)sulfane

Cat. No. B2370451
CAS RN: 5023-61-0
M. Wt: 214.33
InChI Key: NCFBFSBVVDRQBK-UHFFFAOYSA-N
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Description

Benzyl(m-tolyl)sulfane is a chemical compound with the formula C14H14S . It is related to toluene, which is a functional group with the general formula CH3C6H4−R . The tolyl group in Benzyl(m-tolyl)sulfane is an aryl group commonly found in diverse chemical compounds .


Synthesis Analysis

The synthesis of Benzyl(m-tolyl)sulfane and similar compounds often involves the use of tolyl groups. These groups are typically introduced into compounds through Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions . A three-step synthesis of functionalized aliphatic and benzyl sulfinates has been described, which could potentially be applied to the synthesis of Benzyl(m-tolyl)sulfane .


Molecular Structure Analysis

The molecular structure of Benzyl(m-tolyl)sulfane consists of a benzyl group attached to a tolyl group via a sulfur atom . The tolyl group can exist in three possible structural isomers: 1,2 (ortho), 1,3 (meta), and 1,4 (para), depending on the relative position of the methyl and the R substituent on the aromatic ring .


Chemical Reactions Analysis

Benzyl(m-tolyl)sulfane, like other sulfones, can participate in various chemical reactions. For instance, it can undergo desulfitative functionalizations, enabling catalytic C–C and C–X bond construction . Another reaction involves the unexpected carbon–sulfur bond formation between phosphinic acid thioesters and benzyl Grignard reagents .

Scientific Research Applications

1. Hydrogen Sulfide Signaling Pathways

Benzyl polysulfides, including forms of benzyl(m-tolyl)sulfane, have been studied for their role in hydrogen sulfide (H2S) signaling pathways. Research by Bolton et al. (2019) focused on how sulfane sulfur content in these compounds affects H2S release and cell proliferation. They found that H2S release is specific to certain polysulfides and requires thiol-mediated reduction, highlighting the compound's significance in biological systems related to H2S signaling (Bolton, Cerda, Gilbert, & Pluth, 2019).

2. Cyclization Reactions in Organic Chemistry

Motto et al. (2011) conducted a study on the reaction of aryl substituted benzyl 1-alkynyl sulfides, showing the formation of 2-aryl 2,3-dihydrothiophenes. Their research offers insights into the cyclization mechanisms of benzyl alkynyl sulfides, including benzyl(m-tolyl)sulfane, and its implications for synthetic organic chemistry (Motto, Castillo, Greer, Montemayer, Sheepwash, & Schwan, 2011).

3. Oxidation to Sulfoxides

Sato, Kunieda, and Kinoshita (1976) explored the oxidation of benzyl p-tolyl sulfide, a compound similar to benzyl(m-tolyl)sulfane, to form optically-active benzyl p-tolyl sulfoxide. This study is significant in understanding the stereoselective oxidation processes of these sulfides (Sato, Kunieda, & Kinoshita, 1976).

4. Use in Bioimaging

Chen et al. (2013) developed fluorescent probes for detecting sulfane sulfur species, utilizing compounds related to benzyl(m-tolyl)sulfane. This research is pivotal in the field of bioimaging, as it enables the visualization of sulfane sulfurs in living cells (Chen, Liu, Peng, Zhao, Pacheco, & Xian, 2013).

Mechanism of Action

The mechanism of action of Benzyl(m-tolyl)sulfane in chemical reactions often involves the reactivity of the sulfone group. Sulfones can participate in Pd-catalysed Suzuki–Miyaura type reactions and other catalytic desulfitative functionalizations .

Future Directions

The future directions in the study and application of Benzyl(m-tolyl)sulfane could involve further exploration of its reactivity in various chemical reactions. This includes expanding the flexibility of C–S bonds and developing new strategies for catalytic desulfitative C–C and C–X bond formation .

properties

IUPAC Name

1-benzylsulfanyl-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14S/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFBFSBVVDRQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl(m-tolyl)sulfane

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